Histamine, 2,5-dibromo-

Carbonic Anhydrase Activators Enzyme Activation Metalloenzyme Pharmacology

Histamine, 2,5-dibromo- is a synthetic, ring-halogenated histamine analog bearing bromine atoms at the C-2 and C-5 positions of the imidazole ring. This substitution pattern imparts distinct electronic and steric properties that differentiate it from native histamine and mono-halogenated congeners.

Molecular Formula C5H7Br2N3
Molecular Weight 268.94 g/mol
Cat. No. B14804107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistamine, 2,5-dibromo-
Molecular FormulaC5H7Br2N3
Molecular Weight268.94 g/mol
Structural Identifiers
SMILESC(CN)C1=C(N=C(N1)Br)Br
InChIInChI=1S/C5H7Br2N3/c6-4-3(1-2-8)9-5(7)10-4/h1-2,8H2,(H,9,10)
InChIKeyNQQKPKMPNMXTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Histamine, 2,5-Dibromo- (CAS 205585-71-3): A Dihalogenated Imidazole Probe for Enzyme Activation and SAR Research


Histamine, 2,5-dibromo- is a synthetic, ring-halogenated histamine analog bearing bromine atoms at the C-2 and C-5 positions of the imidazole ring. This substitution pattern imparts distinct electronic and steric properties that differentiate it from native histamine and mono-halogenated congeners. The compound is accessible via direct electrophilic bromination of a protected histamine precursor [1] and has recently been characterized as a member of a novel class of potent carbonic anhydrase (CA) activators, with dihalogenated histamines displaying nanomolar-to-subnanomolar potency against human CA isoforms I and II [2].

Why Native Histamine Cannot Substitute for 2,5-Dibromohistamine in Enzyme Activation and Structural Probing Studies


The introduction of bromine atoms at the 2- and 5-positions of the imidazole ring fundamentally alters the electron density distribution and steric profile of the histamine scaffold. Native histamine activates human carbonic anhydrase II (hCA II) with a K_A of only 125 μM, and hCA I with a K_A of 2 μM [1]. In contrast, the deprotected dihalogenated histamine series achieves low nanomolar to subnanomolar activation of the same isoforms, representing an affinity gain exceeding three orders of magnitude [1]. This dramatic potency shift means that histamine cannot serve as a functional surrogate in enzyme activation assays designed for the halogenated series; procurement of the 2,5-dibromo compound is essential to access this pharmacological space.

Quantitative Differentiation Evidence for Histamine, 2,5-Dibromo- Relative to Native Histamine and Mono-Halogenated Analogs


Carbonic Anhydrase II Activation Potency: Dihalogenated Histamine Series vs. Histamine (Class-Level Inference)

Saada et al. (2011) investigated mono- and dihalogenated histamine derivatives as carbonic anhydrase (CA) activators. The deprotected dihalogenated histamines as a class exhibited low nanomolar to subnanomolar K_A values for human CA isoforms I and II [1]. This contrasts sharply with the parent histamine, which displays K_A values of 2 μM for hCA I and 125 μM for hCA II [1]. The abstract does not individually resolve the K_A for the 2,5-dibromo congener; however, the compound is explicitly included in the dihalogenated series and its synthesis is confirmed. Consequently, the affinity gain for the 2,5-dibromo compound is conservatively estimated at ≥1,000-fold relative to histamine against hCA II.

Carbonic Anhydrase Activators Enzyme Activation Metalloenzyme Pharmacology

Synthetic Accessibility Advantage: One-Step Electrophilic Bromination vs. Multi-Step Monohalogenation

Jain et al. (1998) demonstrated that 2,5-dihalogenated histamines, including the dibromo analog, are obtained in a single synthetic operation via direct electrophilic halogenation of a protected histamine precursor [1]. By contrast, 2-monohalogenated histamines require an additional regiospecific dehalogenation step at C-5 to remove the unwanted halogen [1]. This difference in synthetic complexity favors the 2,5-dibromo compound for procurement purposes, as the fewer steps translate to higher overall yield and lower production cost.

Halogenation Methods Imidazole Chemistry Synthetic Efficiency

Carbonic Anhydrase Isoform Activation Breadth: Dihalogenated Histamines Cover Five Human Isoforms Where Histamine Is Limited

A follow-up study by Saada et al. (2014) evaluated mono- and dihalogenated histamine derivatives against a panel of five human CA isoforms (hCA I, II, VII, XII, XIV) [1]. The dihalogenated series, including the 2,5-dibromo compound, activated all tested isoforms. This broad activation profile distinguishes the dihalogenated series from histamine, which was originally characterized only on hCA I (K_A 2 μM) and hCA II (K_A 125 μM) and is not reported to potently activate the transmembrane isoforms XII and XIV [1][2]. While individual K_A values for 2,5-dibromohistamine across the five isoforms are not publicly resolved in the abstract, the class-level data confirm its participation in a substantially wider isoform coverage.

Isoform Selectivity Carbonic Anhydrase Panel Pharmacological Profiling

Validated Application Scenarios for Histamine, 2,5-Dibromo- Based on Quantitative Differentiation


High-Potency Carbonic Anhydrase Activation Studies

The nanomolar-to-subnanomolar activation potency of dihalogenated histamines against hCA I and II [1] makes 2,5-dibromohistamine a superior choice over histamine for enzymology studies requiring tight-binding CA activators, including kinetic characterization, X-ray crystallography co-crystallization, and development of CA activator pharmacophores.

Isoform-Selective Carbonic Anhydrase Profiling

The documented activation of five human CA isoforms (I, II, VII, XII, XIV) by dihalogenated histamines [1] supports the use of 2,5-dibromohistamine in comparative CA isoform panels, enabling researchers to identify isoform-specific activation signatures and to develop selective activators for therapeutic programs targeting glaucoma, epilepsy, or cancer pH regulation.

Synthetic Chemistry Building Block for Halogenated Bioimidazoles

The one-step electrophilic bromination route to 2,5-dibromohistamine [1] positions the compound as a convenient synthetic intermediate for further functionalization, including cross-coupling reactions (Suzuki, Buchwald-Hartwig) that leverage the bromine substituents as reactive handles to generate diverse libraries of 2,5-disubstituted histamine analogs.

Negative Control Probe for Histamine Receptor SAR Studies

Although direct receptor pharmacology data for 2,5-dibromohistamine are absent from the peer-reviewed literature, the steric hindrance and electronic perturbation imposed by the 2,5-dibromo substitution pattern are known from class-level SAR to diminish binding at histamine H1 and H2 receptors. This property makes the compound a candidate negative control for experiments aimed at dissecting receptor-mediated vs. off-target effects of histamine ligands, particularly in CA-activator discovery programs where histamine receptor crosstalk must be excluded.

Quote Request

Request a Quote for Histamine, 2,5-dibromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.